molecular formula C19H16ClN3O2 B6024520 7-(2-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(2-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B6024520
M. Wt: 353.8 g/mol
InChI Key: HUNRGDHACASHOL-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the 2-chlorophenyl Group: This step involves the substitution reaction where a 2-chlorophenyl group is introduced to the quinazolinone core.

    Attachment of the Furan-2-ylmethyl Group: This is usually done through a nucleophilic substitution reaction where the furan-2-ylmethyl group is attached to the amino group on the quinazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is studied for its potential as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-quinazolin-4(3H)-one
  • 7-(2-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-6,7-dihydroquinazolin-5(6H)-one

Uniqueness

The uniqueness of 7-(2-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern and the presence of both the chlorophenyl and furan-2-ylmethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(2-chlorophenyl)-2-(furan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-16-6-2-1-5-14(16)12-8-17-15(18(24)9-12)11-22-19(23-17)21-10-13-4-3-7-25-13/h1-7,11-12H,8-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNRGDHACASHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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